
异丹参酮
概述
科学研究应用
异隐丹参酮具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究萘醌的反应性。
生物学: 研究其在调节细胞途径中的作用,特别是 STAT3 途径。
医学: 探索其作为抗癌剂的潜力,特别是在肺癌、乳腺癌和胃癌中
工业: 在开发新药物和治疗剂方面具有潜在应用.
未来方向
: Bittner, M. L., Lopes, R., Hua, J., Sima, C., Datta, A., & Wilson-Robles, H. (2021). Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines. PLoS ONE, 16(2), e0236074. Link : Abstract. Gastric cancer (GC) is one of the most common digestive malignancies globally, and the prognosis of patients with advanced tumors remains poor. Isocryptotanshinone (ICTS), isolated from Salvia miltiorrhiza, was found to inhibit the proliferation of lung and breast cancer cells. Link : Is
作用机制
异隐丹参酮主要通过抑制 STAT3 信号通路发挥其作用。它抑制 STAT3 的磷酸化,阻止其活化和随后的核转运。这种抑制导致与细胞增殖、存活和血管生成有关的 STAT3 靶基因的下调。 此外,异隐丹参酮在癌细胞中诱导凋亡和自噬,有助于其抗癌作用 .
类似化合物:
隐丹参酮: 另一种具有类似 STAT3 抑制活性的丹参酮化合物。
丹参酮 IIA: 以其抗癌特性和调节多种信号通路的能力而闻名。
二氢丹参酮 I: 表现出类似的生物活性,但效力不同,特异性也不同
独特之处: 异隐丹参酮因其强大的 STAT3 途径抑制能力及其在癌细胞中诱导凋亡和自噬的能力而独一无二。 与其他类似化合物相比,它对某些癌细胞系的 STAT3 磷酸化和细胞毒性表现出更强的抑制作用 .
生化分析
Biochemical Properties
Isocryptotanshinone plays a crucial role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the signal transducer and activator of transcription 3 (STAT3) protein. Isocryptotanshinone inhibits the phosphorylation of STAT3, which in turn downregulates the expression of cell cycle and apoptosis-associated proteins such as Cyclin D1, phosphorylated retinoblastoma protein (p-Rb), E2F1, Mcl-1, Bcl-2, and Survivin . This inhibition leads to the arrest of cancer cells in the G1/G0 phase of the cell cycle and induces apoptosis.
Cellular Effects
Isocryptotanshinone exerts significant effects on various types of cells and cellular processes. In gastric cancer cells, isocryptotanshinone inhibits cell proliferation in a dose- and time-dependent manner . It induces cell cycle arrest in the G1/G0 phase and promotes apoptosis. The compound also affects cell signaling pathways, particularly the STAT3 signaling pathway. By inhibiting STAT3 phosphorylation, isocryptotanshinone downregulates the expression of Cyclin D1, p-Rb, and Survivin, which are crucial for cell cycle progression and survival . Additionally, isocryptotanshinone has been shown to induce pro-death autophagy in lung cancer cells .
Molecular Mechanism
The molecular mechanism of isocryptotanshinone involves its interaction with the STAT3 protein. Isocryptotanshinone inhibits the phosphorylation of STAT3, which is a critical step in the activation of this protein . The inhibition of STAT3 phosphorylation leads to the downregulation of several downstream targets, including Cyclin D1, p-Rb, E2F1, Mcl-1, Bcl-2, and Survivin . This results in the arrest of the cell cycle in the G1/G0 phase and the induction of apoptosis. Additionally, isocryptotanshinone has been shown to induce pro-death autophagy in cancer cells by modulating the expression of autophagy-related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isocryptotanshinone have been observed to change over time. The compound exhibits stability and maintains its bioactivity over extended periods. In vitro studies have shown that the inhibitory effects of isocryptotanshinone on cancer cell proliferation are dose- and time-dependent . Long-term exposure to isocryptotanshinone leads to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies using animal models have demonstrated that isocryptotanshinone suppresses tumor growth over time .
Dosage Effects in Animal Models
The effects of isocryptotanshinone vary with different dosages in animal models. In studies involving BALB/c nude mice, isocryptotanshinone was found to suppress xenograft tumor growth in a dose-dependent manner . Higher doses of isocryptotanshinone resulted in more pronounced inhibition of tumor growth. It is important to note that excessively high doses may lead to toxic or adverse effects. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Isocryptotanshinone is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels. By inhibiting the STAT3 signaling pathway, isocryptotanshinone affects the expression of genes involved in cell cycle regulation and apoptosis . This, in turn, influences the overall metabolic state of the cancer cells, leading to reduced proliferation and increased cell death.
Transport and Distribution
The transport and distribution of isocryptotanshinone within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cancer cells and accumulates in specific cellular compartments where it exerts its effects. Studies have shown that isocryptotanshinone is distributed throughout the tumor tissue, leading to localized inhibition of cancer cell proliferation . The transport and distribution of isocryptotanshinone are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the target site.
Subcellular Localization
Isocryptotanshinone exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . The subcellular localization of isocryptotanshinone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s ability to modulate cell signaling pathways and induce apoptosis in cancer cells.
准备方法
合成路线和反应条件: 异隐丹参酮可以通过多种化学反应合成,这些反应涉及丹参酮的核心结构。合成通常涉及在特定条件下中间体的环化反应,形成丹参酮的萘醌结构特征 .
工业生产方法: 异隐丹参酮的工业生产涉及从丹参根中提取和纯化。诸如醇提取、超声波提取和超临界 CO2 流体提取等技术通常用于分离和纯化该化合物 .
化学反应分析
反应类型: 异隐丹参酮会发生多种化学反应,包括:
氧化: 此反应可以改变醌结构,可能改变其生物活性。
还原: 还原反应可以将醌结构转化为氢醌,影响其反应性。
常用试剂和条件:
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷基化试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可以产生各种醌衍生物,而还原可以产生氢醌衍生物 .
相似化合物的比较
Cryptotanshinone: Another tanshinone compound with similar STAT3 inhibitory activity.
Tanshinone IIA: Known for its anticancer properties and ability to modulate multiple signaling pathways.
Dihydrotanshinone I: Exhibits similar biological activities but with different potency and specificity
Uniqueness: Isocryptotanshinone is unique due to its potent inhibition of the STAT3 pathway and its ability to induce both apoptosis and autophagy in cancer cells. Compared to other similar compounds, it exhibits a stronger inhibitory effect on STAT3 phosphorylation and cytotoxicity in certain cancer cell lines .
属性
IUPAC Name |
4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHARLRBGHPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Isocryptotanshinone's anticancer activity?
A1: Isocryptotanshinone (ICTS) exhibits anticancer activity primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). [, ] It achieves this by binding to the SH2 domain of STAT3, preventing its phosphorylation at the Y705 residue, a crucial step for STAT3 activation. [] This inhibition disrupts STAT3 dimerization and nuclear translocation, ultimately leading to reduced expression of STAT3 target genes involved in cell survival and proliferation. []
Q2: Does Isocryptotanshinone induce any other cellular processes besides STAT3 inhibition in cancer cells?
A2: Yes, in addition to STAT3 inhibition, research indicates that ICTS induces both apoptosis and pro-death autophagy in A549 lung cancer cells. [] While the precise interplay between these processes is yet to be fully elucidated, evidence suggests that ICTS-induced autophagy contributes to cell death. []
Q3: How does Isocryptotanshinone compare to other tanshinones in terms of STAT3 inhibition and anticancer activity?
A3: While other tanshinones exist, research suggests that ICTS exhibits a stronger inhibitory effect on STAT3 phosphorylation compared to Cryptotanshinone (CTS), another well-known tanshinone. [] Additionally, ICTS demonstrates more potent cytotoxicity against A549 lung cancer cells compared to CTS. []
Q4: Is there any information available regarding the binding interactions between Isocryptotanshinone and its target protein?
A4: Docking studies predict that ICTS binds to the SH2 domain of STAT3, forming hydrogen bonds and pi-pi interactions with key amino acid residues like Lys591, Arg609, and Ser636. [] These interactions likely contribute to the potent inhibitory effect of ICTS on STAT3 activity.
Q5: What is known about the potential of Isocryptotanshinone as an antiviral agent?
A5: While not directly addressed in the provided abstracts, computational studies using ligand- and structure-based virtual screening identified ICTS as a potential inhibitor of coronaviruses, including the novel coronavirus (2019-nCoV). [] This prediction stems from its structural similarity to known antiviral diterpenes and its predicted ability to bind to viral proteins. []
Q6: Is there any information regarding the extraction and isolation of Isocryptotanshinone from natural sources?
A6: Yes, research describes the successful extraction of ICTS from Salvia Bunge f.alba using supercritical fluid carbon dioxide (SFE). [] This method yielded a significant amount of ICTS alongside other tanshinones and unsaturated fatty acids. []
Q7: Are there any studies focusing on the identification and quantification of Isocryptotanshinone in complex mixtures?
A7: Research utilizes ultrahigh-performance liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry (UPLC-Q-TOF-MS/MS) for profiling and identifying ICTS and other constituents in Salvia miltiorrhiza. [] This technique allows for accurate quantification and differentiation of ICTS from other similar compounds. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)
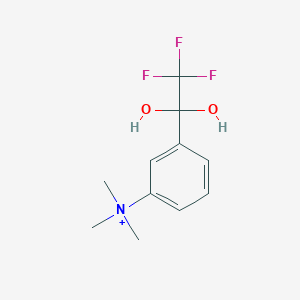

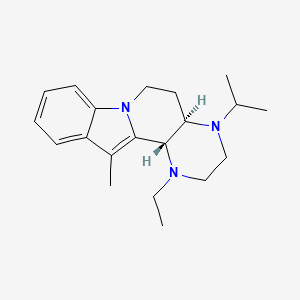
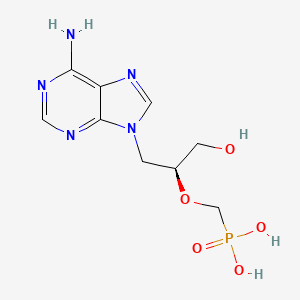
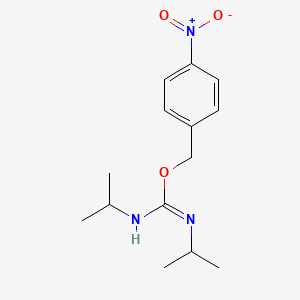
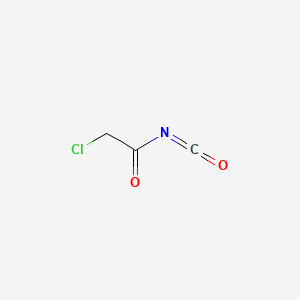
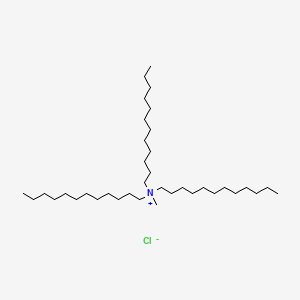
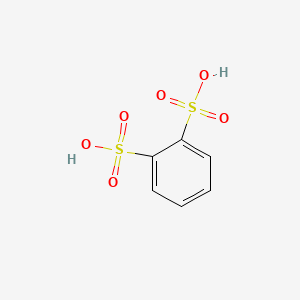


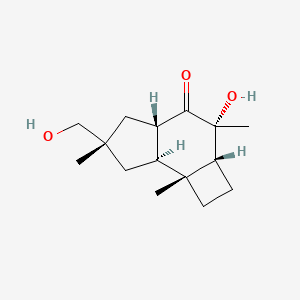
![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)
![6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1196295.png)
